molecular formula C17H16O3 B10782203 Metbufen CAS No. 67959-67-5

Metbufen

Cat. No.: B10782203
CAS No.: 67959-67-5
M. Wt: 268.31 g/mol
InChI Key: FDRDUFLWFSLNFT-UHFFFAOYSA-N
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Description

Metbufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid derivatives class. It is closely related to other anti-inflammatory drugs like ibuprofen and naproxen. This compound has been primarily used for pharmacokinetic investigations and is known for its potential anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metbufen involves several steps, starting from the appropriate aromatic moiety and alkane-derived chain. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metbufen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Metbufen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. This compound specifically targets COX-1 and COX-2 enzymes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metbufen is unique due to its specific molecular structure, which lacks the two fluorine atoms present in some of its analogues. This structural difference can lead to variations in its pharmacokinetics and metabolic fate, making it a valuable compound for pharmacokinetic studies .

Properties

CAS No.

67959-67-5

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20)

InChI Key

FDRDUFLWFSLNFT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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